molecular formula C6HClF4O2S B1438732 2,3,5,6-Tetrafluorobenzenesulfonyl chloride CAS No. 776-09-0

2,3,5,6-Tetrafluorobenzenesulfonyl chloride

Cat. No. B1438732
CAS RN: 776-09-0
M. Wt: 248.58 g/mol
InChI Key: WQJDRBBQQXGDNZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a chemical compound with the CAS number 776-09-0 . It has a molecular weight of 248.59 . It is in liquid form .


Synthesis Analysis

The synthesis of sulfonates involves the addition of triethylamine and sulfonyl chloride to a solution of a compound in CH2Cl2 at room temperature .


Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetrafluorobenzenesulfonyl chloride is C6HClF4O2S . The InChI code is 1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H . The compound has a molecular weight of 248.58 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.58 g/mol . It has an XLogP3 of 2.5 . The compound does not have any hydrogen bond donors but has 6 hydrogen bond acceptors . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 247.9321908 g/mol . The topological polar surface area is 42.5 Ų . The compound has 14 heavy atoms .

Scientific Research Applications

Chemical Synthesis and Reactions

2,3,5,6-Tetrafluorobenzenesulfonyl chloride has been explored in various chemical syntheses and reactions. In one study, it was utilized in the preparation of sulfenyl chloride, showing typical reactivity with olefins, ammonia, aromatic and heterocyclic compounds, leading to the creation of several new compounds. These compounds were characterized using NMR, mass, and infrared spectroscopy (Butler & Peach, 1987).

Biofilm Inhibition and Cytotoxicity

In a more biologically oriented study, derivatives of 2,3,5,6-tetrafluorobenzenesulfonyl chloride were synthesized and their biofilm inhibitory action against bacteria like Escherichia coli and Bacillus subtilis was tested. These derivatives showed potential as biofilm inhibitors, and their cytotoxicity was also evaluated, indicating mild effects (Abbasi et al., 2020).

Electrochemical Applications

Another research focused on electrochemical fluorination using 2,3,5,6-tetrafluorobenzenesulfonyl chloride derivatives. This study highlighted the efficient fluorination of organosulfur compounds, showcasing the recyclability of the utilized polymer-supported iodobenzene and its effective use in multiple cycles (Sawamura et al., 2010).

Carbonic Anhydrase Inhibition

A particularly notable application is in the inhibition of carbonic anhydrase, an enzyme involved in many physiological processes. 2,3,5,6-Tetrafluorobenzenesulfonamide derivatives were synthesized using a click chemistry approach and tested for their inhibitory effects on different isoforms of carbonic anhydrase. These compounds exhibited varying degrees of inhibition, with some showing high potency against specific isoforms (Pala et al., 2014).

Safety and Hazards

The compound is classified as a skin corrosive/irritant category 1B and corrosive to metals category 1 . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . The precautionary statements include P301+P330+P331;P303+P361+P353 . In case of skin or eye contact, it is advised to immediately flush with large amounts of water . If inhaled, remove from the contaminated area and lay the patient down .

properties

IUPAC Name

2,3,5,6-tetrafluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJDRBBQQXGDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorobenzenesulfonyl chloride

CAS RN

776-09-0
Record name 2,3,5,6-Tetrafluorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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